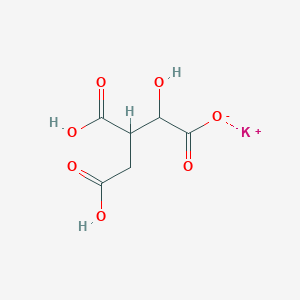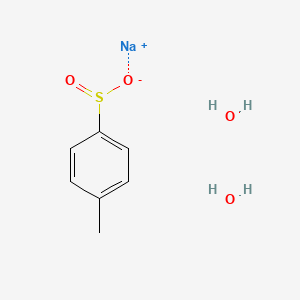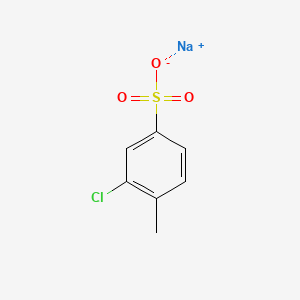
Rigosertib sodium
Vue d'ensemble
Description
Rigosertib sodium (ON-01910 sodium) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias .
Synthesis Analysis
Rigosertib (ON-01910.Na) is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) .
Molecular Structure Analysis
The molecular weight of Rigosertib sodium is 473.47 . Its chemical formula is C21H24NNaO8S .
Chemical Reactions Analysis
Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .
Physical And Chemical Properties Analysis
Rigosertib sodium has a molecular weight of 473.47 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed container .
Applications De Recherche Scientifique
Cancer Treatment: Acute Lymphoblastic Leukemia
Rigosertib sodium has been shown to induce apoptosis in acute lymphoblastic leukemia cells by causing prolonged phosphorylation of RanGAP1-SUMO1, leading to cell cycle arrest in mitosis .
Cancer Treatment: Prostate Cancer
In prostate cancer cells, rigosertib treatment results in mitotic spindle aberrations and chromosome mislocalization, which can lead to cell death .
Cancer Treatment: Lymphoma
Similar effects have been observed in lymphoma cells, where rigosertib induces mitotic arrest and apoptosis .
Cancer Treatment: Squamous Cell Carcinoma
Rigosertib sodium is currently under clinical development for the treatment of squamous cell carcinoma and is in Phase II trials .
Dual PLK1 and PI3K Inhibitor
As a dual inhibitor of PLK1 and PI3K, rigosertib is effective in counteracting the progression of various types of tumors due to its ability to interfere with critical pathways involved in cell division and survival .
Mécanisme D'action
- Rigosertib belongs to the novel synthetic benzyl-styryl-sulfonate family. Initially, it was described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) .
- However, recent studies have revealed that rigosertib is a multi-target inhibitor . Besides Plk1, it interacts with other pathways, including:
- PI3K/Akt pathway : Rigosertib inhibits this pathway, which plays a crucial role in cell survival and proliferation .
- Ras signaling pathway : Rigosertib acts as a Ras mimetic molecule , disrupting Ras–Raf binding and hampering Ras mitogenic signaling .
- Microtubule destabilization : It behaves as a microtubule-depolymerizing agent, affecting cell-cycle dynamics .
Target of Action
Mode of Action
Understanding rigosertib’s mechanism of action holds promise for tailoring cancer therapies and improving patient outcomes. 🌱
Safety and Hazards
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rigosertib sodium | |
CAS RN |
592542-60-4 | |
| Record name | Rigosertib sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIGOSERTIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rigosertib sodium exert its anticancer effects? What are the downstream consequences of its interaction with cellular targets?
A1: Rigosertib sodium inhibits both the PI3K/Akt/mTOR and growth factor receptor pathways. [] This inhibition disrupts crucial signaling cascades involved in cell survival and proliferation. Furthermore, Rigosertib sodium inhibits the expression and activation of key cell cycle regulators, including CDK2, CDK4, and CDC2. [] This disruption leads to cell cycle arrest, preventing uncontrolled tumor cell division.
Q2: What is the evidence for Rigosertib sodium's efficacy as an anticancer agent from in vitro and in vivo studies?
A2: In vitro studies demonstrated that Rigosertib sodium exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. [] Notably, Rigosertib sodium's cytotoxic activity extends to both HPV-positive (UM-SCC-47) and HPV-negative (FaDu, Detroit 562, and UM-SCC-1) HNSCC cell lines, highlighting its potential broader applicability. [] Moreover, combining Rigosertib sodium with cisplatin, a conventional chemotherapeutic agent, demonstrated a significant combinatorial benefit in HPV-negative HNSCC cell lines (FaDu and Detroit 562). [] This synergistic effect suggests that Rigosertib sodium could potentially enhance the efficacy of existing chemotherapy regimens.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



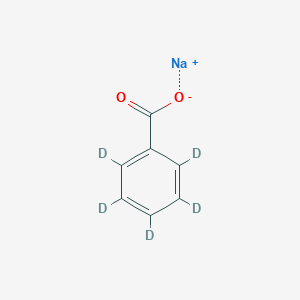

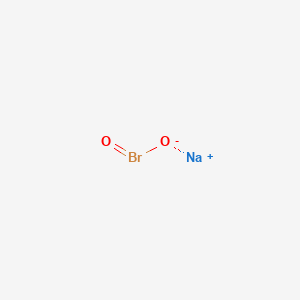
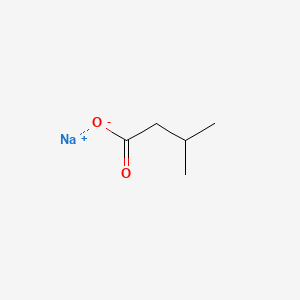

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)


![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)

